molecular formula C10H12N2O B1528358 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one CAS No. 1214900-71-6

6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one

Cat. No.: B1528358
CAS No.: 1214900-71-6
M. Wt: 176.21 g/mol
InChI Key: CNEOSDMZQDEVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one” are not specified in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, and boiling and melting points. For “this compound”, these details are not available in the sources I found .

Scientific Research Applications

Analytical Chemistry Applications

Design of 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for Ultrasensitive Determination : This compound has been utilized for the ultrasensitive determination of primary amines, including amino acids and peptides, by forming highly fluorescent isoindole derivatives. These derivatives are effectively separated and detected by capillary electrophoresis with laser-induced fluorescence, achieving detection in the low attomole range. Such methodologies enable the high-sensitivity analysis of biological samples, demonstrating the compound's potential in analytical and biochemical research (Liu et al., 1991).

Biochemical Labeling

Synthesis of Undecagold Cluster Molecules as Biochemical Labeling Reagents : A study focused on the synthesis and characterization of a dimeric derivative of an undecagold cluster complex, which includes the modification to leave a single free amino group per dimer. This reactive amino group allows for the preparation of derivatives for labeling biological macromolecules, facilitating electron microscopic analysis of these molecules. This approach exemplifies the application of amino-functionalized compounds in creating sophisticated tools for biochemical research and diagnostics (Yang & Frey, 1984).

Biological Interaction Studies

Development of Solvatochromic Fluorophore for Dynamic Protein Interactions : A new unnatural amino acid based on solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide has been developed, which demonstrates "switch-like" emission properties. This compound is used for the study of protein-protein interactions, offering advantages like greater chemical stability, longer wavelength of excitation, and improved synthetic accessibility. It can be incorporated into peptides and proteins to study dynamic biological interactions, serving as a powerful tool for molecular biology and biochemistry research (Loving & Imperiali, 2008).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Safety and Hazards

Information about the safety and hazards of “6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one” is not specified in the available sources .

Future Directions

The future directions for research on “6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one” are not specified in the available sources .

Properties

IUPAC Name

6-amino-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEOSDMZQDEVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,3-Dimethylisoindolin-1-one. 2-Cyanobenzoic acid (3 g, 20.39 mmol) was dissolved in tetrahydrofuran (300 mL) and then cooled to −78° C. Methyllithium (127 mL, 204 mmol) was added dropwise and the reaction was slowly warmed to room temperature over 2 hours. The reaction was quenched with brine then extracted twice with ethyl acetate. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate and water, dried over magnesium sulfate and concentrated. The residue was purified by column chromatography to give the desired product. 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.58-8.69 (m, 1H), 7.53-7.66 (m, 3H), 7.45 (dd, J=1.56, 7.42 Hz, 1H), 1.44 (s, 6H). MS (ESI) m/z 162.2 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Reactant of Route 3
Reactant of Route 3
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Reactant of Route 4
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Reactant of Route 5
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Reactant of Route 6
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.